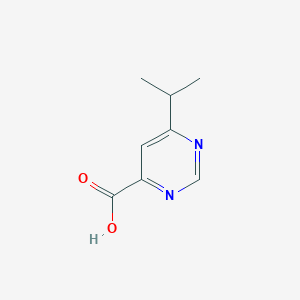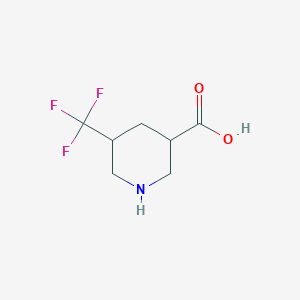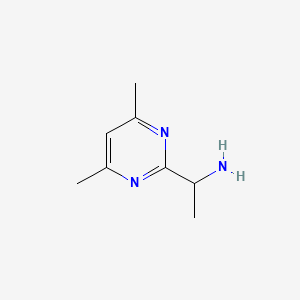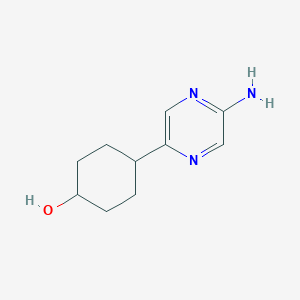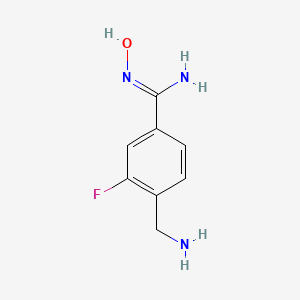
4-(Aminomethyl)-3-fluoro-N'-hydroxybenzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide is an organic compound with a unique structure that includes an aminomethyl group, a fluorine atom, and a hydroxybenzene carboximidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. For instance, the starting material could be a fluorobenzene derivative, which undergoes aminomethylation and subsequent reactions to introduce the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the fluorine and hydroxybenzene carboximidamide moiety.
4-(Aminomethyl)indole: Contains the aminomethyl group and is used in different applications.
4-Aminocoumarin derivatives: Have similar functional groups and are used in various biological and chemical applications.
Uniqueness
4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H10FN3O |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10FN3O/c9-7-3-5(8(11)12-13)1-2-6(7)4-10/h1-3,13H,4,10H2,(H2,11,12) |
InChI-Schlüssel |
DNJUBYITMSWECH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)F)CN |
Kanonische SMILES |
C1=CC(=C(C=C1C(=NO)N)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


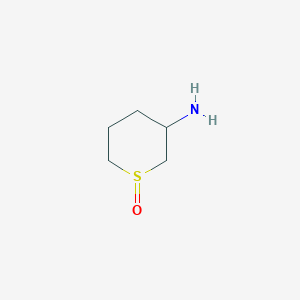

![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)

![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)
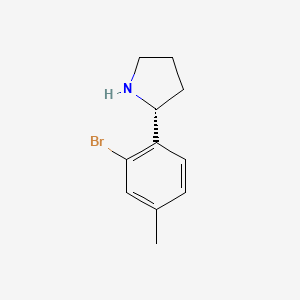
![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)
